
5-Bromo-3,6-dimethylpyridine-2,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-3,6-dimethylpyridine-2,4-diol is an organic compound that belongs to the pyridine family. This compound is characterized by the presence of a bromine atom at the 5th position and two methyl groups at the 3rd and 6th positions on the pyridine ring, along with hydroxyl groups at the 2nd and 4th positions. It is a versatile compound with significant applications in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3,6-dimethylpyridine-2,4-diol typically involves the bromination of 3,6-dimethylpyridine-2,4-diol. One common method involves treating 3,6-dimethylpyridine-2,4-diol with a brominating agent such as phosphorus pentabromide (PBr5) in a suitable solvent like chloroform. The reaction is usually carried out at elevated temperatures to ensure complete bromination .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-3,6-dimethylpyridine-2,4-diol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation Reactions: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the pyridine ring.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of various substituted pyridine derivatives.
Oxidation: Formation of pyridine-2,4-dione derivatives.
Reduction: Formation of 3,6-dimethylpyridine-2,4-diol or other reduced pyridine derivatives.
Applications De Recherche Scientifique
5-Bromo-3,6-dimethylpyridine-2,4-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-Bromo-3,6-dimethylpyridine-2,4-diol involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxyl groups play crucial roles in its reactivity and binding affinity. The compound may act by inhibiting specific enzymes or interacting with cellular receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-5-bromo-4,6-dimethylpyridine: Similar structure with an amino group instead of hydroxyl groups.
5-Chloro-6-methylpyridin-2-amine: Contains a chlorine atom instead of bromine and an amino group.
2-Amino-6-methylpyridin-3-ol: Similar structure with an amino group and hydroxyl group.
Uniqueness
5-Bromo-3,6-dimethylpyridine-2,4-diol is unique due to the presence of both bromine and hydroxyl groups, which confer distinct chemical reactivity and biological activity. Its specific substitution pattern on the pyridine ring also differentiates it from other similar compounds.
Propriétés
Formule moléculaire |
C7H8BrNO2 |
|---|---|
Poids moléculaire |
218.05 g/mol |
Nom IUPAC |
5-bromo-4-hydroxy-3,6-dimethyl-1H-pyridin-2-one |
InChI |
InChI=1S/C7H8BrNO2/c1-3-6(10)5(8)4(2)9-7(3)11/h1-2H3,(H2,9,10,11) |
Clé InChI |
PBXDKEANHUOOGY-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(NC1=O)C)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



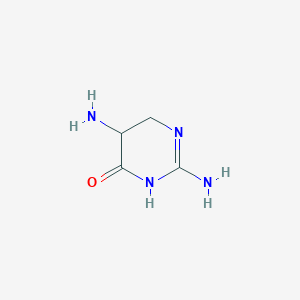


![1H,1'H-[2,3'-Biindole]-2',3-diol](/img/structure/B13100125.png)
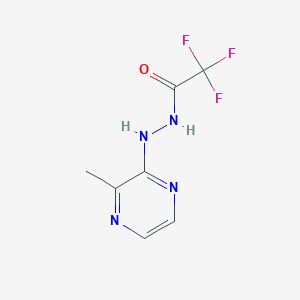
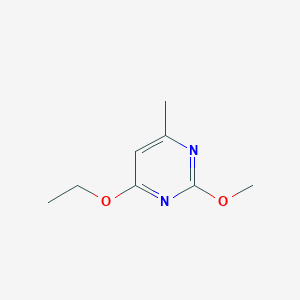
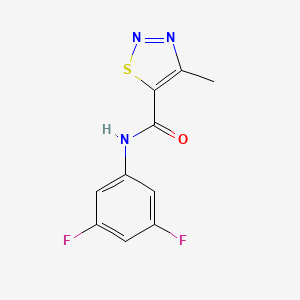
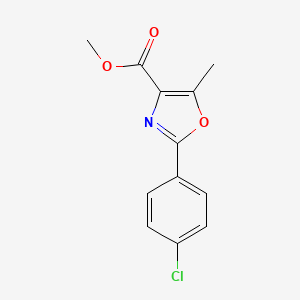
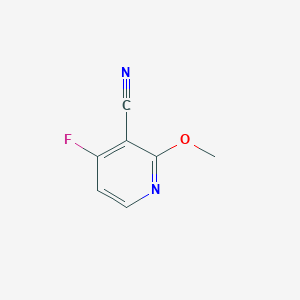
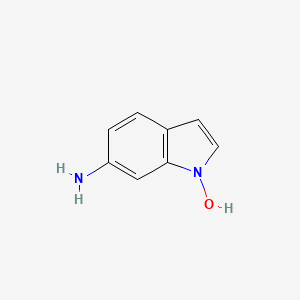
![9-([1,1'-Biphenyl]-4-yl)-10-(4-(4-phenylnaphthalen-1-yl)phenyl)anthracene](/img/structure/B13100158.png)
![5-tert-Butyl[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(2H)-one](/img/structure/B13100172.png)

